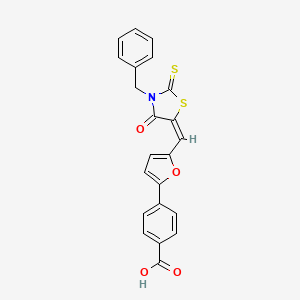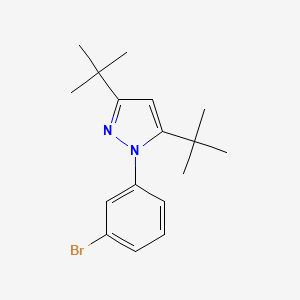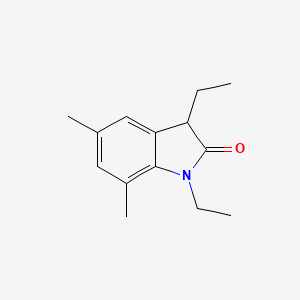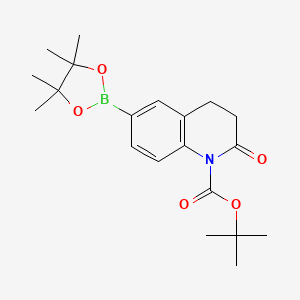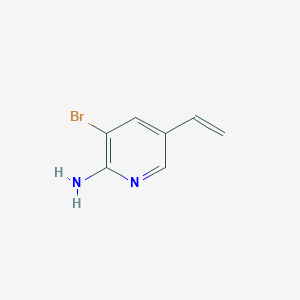![molecular formula C24H15NO B15247914 5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
5-Phenyl-5H-benzofuro[3,2-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-5H-benzofuro[3,2-c]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes benzofuran and carbazole moieties, which contribute to its distinct chemical behavior and potential utility in advanced materials and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5H-benzofuro[3,2-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the fused ring system.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic reactions that can be optimized for higher yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-5H-benzofuro[3,2-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it suitable for specific applications.
Reduction: Reduction reactions can be used to alter the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Applications De Recherche Scientifique
5-Phenyl-5H-benzofuro[3,2-c]carbazole has several scientific research applications:
Chemistry: It is used in the development of advanced organic materials, particularly in the field of organic electronics and optoelectronics.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism by which 5-Phenyl-5H-benzofuro[3,2-c]carbazole exerts its effects involves its interaction with molecular targets through its unique electronic structure. The compound’s multi-resonance skeleton allows for efficient energy transfer and emission processes, making it suitable for applications in OLEDs and other optoelectronic devices. The pathways involved include enhanced reverse intersystem crossing rates, which contribute to its high external quantum efficiencies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polycarbazole: Known for its excellent optoelectronic properties and high charge carrier mobility.
Diindolocarbazole Derivatives: These compounds have been synthesized with various substituents, showing potential in optoelectronic applications.
Uniqueness
5-Phenyl-5H-benzofuro[3,2-c]carbazole stands out due to its unique fused ring system that combines benzofuran and carbazole moieties. This structure provides distinct electronic properties, making it highly efficient in applications requiring narrowband emissions and high quantum efficiencies .
Propriétés
Formule moléculaire |
C24H15NO |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
5-phenyl-[1]benzofuro[3,2-c]carbazole |
InChI |
InChI=1S/C24H15NO/c1-2-8-16(9-3-1)25-20-12-6-4-11-19(20)23-21(25)15-14-18-17-10-5-7-13-22(17)26-24(18)23/h1-15H |
Clé InChI |
MWYXWXOIVWUSII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C42)C5=C(C=C3)C6=CC=CC=C6O5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


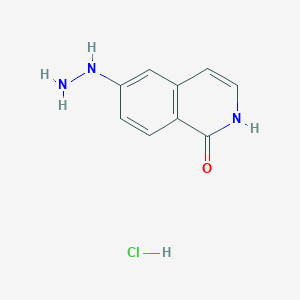
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
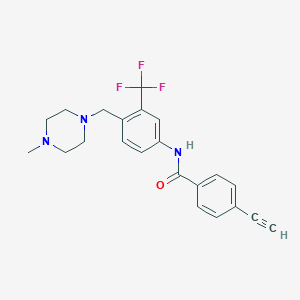
![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)


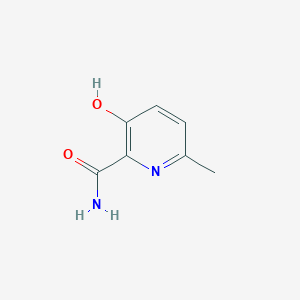
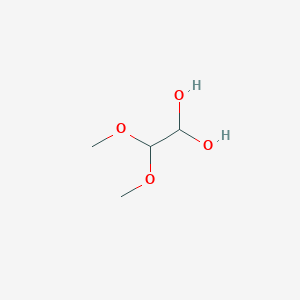
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
